N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride is a chemical compound with the molecular formula C17H26ClN3O2 and a molecular weight of 339.9 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride typically involves the reaction of 1-(aminomethyl)cyclohexane with 4-methylbenzoyl chloride, followed by the addition of acetic anhydride. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The final product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to increase yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Aminocyclohexyl)methyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride .
- N-[2-(aminomethyl)cyclohexyl]-2-[(5-methylthiophen-2-yl)formamido]acetamide hydrochloride .
Uniqueness
N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl and 4-methylphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H26ClN3O2 |
---|---|
Molecular Weight |
339.9 g/mol |
IUPAC Name |
N-[2-[[1-(aminomethyl)cyclohexyl]amino]-2-oxoethyl]-4-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C17H25N3O2.ClH/c1-13-5-7-14(8-6-13)16(22)19-11-15(21)20-17(12-18)9-3-2-4-10-17;/h5-8H,2-4,9-12,18H2,1H3,(H,19,22)(H,20,21);1H |
InChI Key |
DAFKOVQZWATRKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NC2(CCCCC2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.